![molecular formula C14H15NO3S2 B4431305 ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a synthetic organic molecule that belongs to the class of thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been reported to have biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines in the blood, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to reduce the levels of prostaglandins in the blood. In addition, it has been reported to reduce the activity of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune response.
Advantages and Limitations for Lab Experiments
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the research on ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate. One direction is to investigate its potential anticancer activity in more detail. Another direction is to study its mechanism of action in more detail, including its effects on the immune system and the regulation of inflammation. In addition, more research is needed to evaluate its safety and toxicity in animal models. Finally, the development of new drugs based on this compound should be explored.
Scientific Research Applications
Ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate has potential applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to have potential anticancer activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was reported to inhibit the growth of human lung cancer cells.
properties
IUPAC Name |
ethyl 5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-3-18-14(17)11-7-9(2)20-13(11)15-12(16)8-10-5-4-6-19-10/h4-7H,3,8H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOZUNKJEXZQPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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